2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O2 and its molecular weight is 408.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes likeUSP28 , a ubiquitin-specific protease, and LSD1 , a lysine-specific histone demethylase. These enzymes play crucial roles in various cellular processes, including cell cycle regulation, gene expression, and DNA repair.
Mode of Action
It has been suggested that similar compounds bind reversibly to their targets, affecting protein levels and thus influencing cellular processes . For instance, inhibition of USP28 can lead to cell cycle arrest and prevention of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .
Biochemical Pathways
For example, USP28 is involved in the DNA damage response pathway, while LSD1 participates in histone modification processes, affecting gene expression .
Result of Action
Similar compounds have been found to inhibit the proliferation of cancer cells . For instance, inhibition of USP28 can lead to cell cycle arrest at the S phase and prevention of EMT, thereby inhibiting the proliferation and migration of cancer cells .
Biologische Aktivität
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide is a novel derivative in the triazolopyrimidine class. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN6O2
- Molecular Weight : 422.9 g/mol
- IUPAC Name : 2-[3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-ethylphenyl)acetamide
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines, particularly breast cancer (MCF-7) and liver cancer (HepG2).
- It exhibited cytotoxicity with IC50 values of 0.57 µM against MCF-7 cells and 1.31 µM against HepG2 cells. These values indicate a potent ability to inhibit cell growth and induce apoptosis in cancer cells .
-
Mechanism of Action :
- The compound acts primarily through the inhibition of PIM-1 kinase, an important target in cancer therapy. Studies demonstrated that it inhibited PIM-1 kinase with an IC50 value of 11.4 nM , leading to a 97.8% inhibition compared to staurosporine .
- Flow cytometry analysis revealed that treatment with the compound significantly increased the population of cells in the G1 phase of the cell cycle while decreasing those in the G2/M phase, indicating a cell cycle arrest effect that contributes to its anticancer activity .
Study 1: Apoptosis Induction in MCF-7 Cells
In a controlled experiment, MCF-7 cells treated with the compound showed:
- Apoptosis Rate : Increased by 58.29-fold , with total apoptosis at 36.14% compared to a mere 0.62% in untreated controls.
- The study concluded that the compound effectively activates apoptotic pathways in breast cancer cells .
Study 2: PIM-1 Kinase Inhibition
A molecular docking study elucidated the binding interactions between the compound and PIM-1 protein:
- The binding affinity and interaction dynamics suggest that this compound can serve as a targeted chemotherapeutic agent for breast cancer treatment.
Comparative Biological Activity Table
Activity Type | IC50 Value (µM) | Target Cell Line |
---|---|---|
Cytotoxicity | 0.57 | MCF-7 |
Cytotoxicity | 1.31 | HepG2 |
PIM-1 Kinase Inhibition | 11.4 | N/A |
Apoptosis Induction | 58.29-fold increase | MCF-7 |
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-2-13-6-8-15(9-7-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)16-5-3-4-14(21)10-16/h3-10,12H,2,11H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBBXJPPIPLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.